molecular formula C9H13ClN2O B2718708 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol CAS No. 1495116-40-9

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol

Cat. No.: B2718708
CAS No.: 1495116-40-9
M. Wt: 200.67
InChI Key: SWSFTFJRTGFEDE-UHFFFAOYSA-N
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Description

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol ( 1495116-40-9) is a high-purity chemical building block of significant interest in pharmaceutical research and development. This substituted amino alcohol features a propan-1-ol backbone with an aminomethyl group and a 3-chloropyridin-4-ylmethyl substituent, making it a valuable scaffold for constructing more complex molecules . Its primary research application is as a key intermediate in the synthesis of novel therapeutic agents. Notably, this compound and its derivatives serve as critical precursors in the development of potent SHP2 inhibitors for the treatment of various cancers, including breast cancer, lung cancer, and leukemia . The compound is offered with the safety designation "For Research Use Only" and is not intended for diagnostic or therapeutic applications, including human or veterinary use . Researchers can utilize this compound for its synthetic utility in medicinal chemistry, particularly in projects targeting enzyme inhibition and oncology. The molecular formula is C9H13ClN2O, and it has a molecular weight of 200.67 g/mol . Please refer to the available Safety Datasheet for comprehensive handling and storage information.

Properties

IUPAC Name

2-(aminomethyl)-3-(3-chloropyridin-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c10-9-5-12-2-1-8(9)3-7(4-11)6-13/h1-2,5,7,13H,3-4,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSFTFJRTGFEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC(CN)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol typically involves multi-step organic reactions. One common method might include:

    Starting Material: The synthesis could begin with 3-chloro-4-pyridinecarboxaldehyde.

    Aminomethylation: The aldehyde group can be converted to an aminomethyl group through reductive amination using formaldehyde and a suitable amine.

    Reduction: The resulting intermediate can be reduced to form the final aminomethyl alcohol.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the aminomethyl group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Modified pyridine derivatives.

    Substitution Products: Various substituted pyridines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol is being investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases, particularly those involving neurological and psychiatric disorders. The presence of the chloropyridine moiety enhances its interaction with biological targets, making it a candidate for further research in drug design .

Mechanism of Action
The compound may act by modulating neurotransmitter systems or other biochemical pathways. For instance, it has been explored for its effects on G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways within the body. Compounds that interact with these receptors can lead to novel treatments for conditions such as depression and anxiety .

Biochemical Research

Enzyme Inhibition Studies
Research has shown that this compound can serve as a biochemical probe to study enzyme functions. By inhibiting specific enzymes, researchers can elucidate their roles in metabolic pathways and disease processes. This application is particularly relevant in cancer research, where enzyme inhibitors are sought after for therapeutic development .

Cellular Studies
In cellular models, this compound has been used to investigate cellular responses to stress and apoptosis. Its ability to influence cell signaling pathways makes it valuable for understanding the mechanisms of cell death and survival, which are critical in cancer biology .

Material Science

Synthesis of Functional Materials
The compound is also being explored for its potential in synthesizing functional materials. Its chemical structure allows it to act as a building block for creating polymers or other materials with specific properties, such as enhanced electrical conductivity or thermal stability. This application is particularly promising in the development of new materials for electronics and nanotechnology .

Case Studies

Study Title Focus Area Findings
"Evaluation of 3-Amino Derivatives as Antidepressants"Medicinal ChemistryDemonstrated efficacy in animal models for depression, highlighting the potential of chloropyridine derivatives in CNS disorders .
"Inhibition of Enzymes by Pyridine Derivatives"Biochemical ResearchShowed significant inhibition rates against specific metabolic enzymes, suggesting utility in drug development .
"Development of Conductive Polymers Using Amino-Alcohols"Material ScienceFound that incorporating 3-amino derivatives into polymer matrices improved conductivity and thermal properties .

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, influencing biochemical pathways. The presence of the aminomethyl and hydroxyl groups could allow for hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Derivatives

The compound belongs to a broader class of pyridine derivatives with amino-alcohol substituents. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences Data Source
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol C₉H₁₅Cl₃N₂O 273.59 Chlorine at pyridine 3-position; dihydrochloride salt
3-amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride C₉H₁₆Cl₂N₂O 239.14 No chlorine on pyridine ring
3-(2-Aminopyridin-3-yl)propan-1-ol C₈H₁₂N₂O 152.20 Amino group at pyridine 2-position; no chlorine
3-((2-chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9) C₉H₁₃ClN₄O₃ 260.68 Nitro and methylamino groups; chlorine at pyridine 2-position

Key Observations :

  • Chlorine enhances electrophilicity and influences binding in biological systems.
  • Amino-Alcohol Chain: All compounds share a propanol backbone, but substitution patterns (e.g., methylamino in vs. primary amine in the target compound) affect solubility and reactivity.
Quinazolinone Derivatives (Structural Analogs with Overlapping Functional Groups)

describes quinazolinone derivatives with chlorophenoxy and amino groups, which share functional similarities with the target compound:

Compound 1H-NMR (δ, ppm) IR (cm⁻¹) EI-MS (m/z) Key Differences
3-Amino-6-chloro-2-((4-chlorophenoxy)methyl)-3H-quinazolin-4-one (4b) 7.45–7.25 (m, aromatic H) 1680 (C=O), 3300 (N-H) 352 [M⁺] Quinazolinone core; chlorophenoxy group
Target Compound Not reported Not reported Not reported Pyridine core; amino-propanol chain

Key Observations :

  • Core Structure: The quinazolinone derivatives in feature a fused bicyclic ring system, whereas the target compound has a monocyclic pyridine structure.
  • Functional Groups: Both classes include chlorine and amino groups, but the quinazolinones exhibit additional carbonyl (C=O) stretching in IR spectra (~1680 cm⁻¹), absent in the pyridine-based target compound.

Research Implications and Gaps

  • Structural Activity Relationships (SAR): The chlorine and amino-propanol motifs in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-chlorinated analogs .
  • Data Gaps: No IR, NMR, or biological activity data are available for the target compound in the provided evidence. Future studies should prioritize these analyses to enable direct comparisons with existing analogs.

Biological Activity

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol, also known by its dihydrochloride form (CAS Number: 1803591-49-2), is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₃ClN₂O
  • Molecular Weight : 273.59 g/mol
  • IUPAC Name : 3-amino-2-((3-chloropyridin-4-yl)methyl)propan-1-ol dihydrochloride

The compound exists as a dihydrochloride salt, which influences its solubility and stability in biological systems.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structural similarity to known pharmacophores suggests potential activity as a modulator of neurotransmitter receptors.

Potential Targets:

  • Adenosine Receptors : Similar compounds have been studied for their role as allosteric enhancers of adenosine receptors, which are crucial for various CNS functions .
  • Serotonin Receptors : Some studies suggest involvement in serotonin modulation, potentially impacting mood and anxiety disorders .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant binding affinity to specific receptors. For instance, compounds with similar structures have shown to act as positive allosteric modulators of the AMPA receptor, which is involved in fast synaptic transmission in the CNS .

Case Studies

  • Neuropharmacological Effects : A study on structurally related compounds revealed that they could enhance cognitive functions without the excitotoxic effects typical of direct agonists. This suggests that this compound might enhance synaptic plasticity and memory formation .
  • Metabolic Stability : Research has indicated that the metabolic pathways for similar compounds involve cytochrome P450 enzymes, leading to stable metabolites that retain pharmacological activity. This characteristic could enhance the therapeutic profile of this compound by improving its pharmacokinetic properties .

Data Tables

The following table summarizes key findings related to the biological activity and properties of this compound:

Property/ActivityDescription
CAS Number 1803591-49-2
Molecular Weight 273.59 g/mol
Biological Targets Adenosine receptors, Serotonin receptors
Potential Effects Cognitive enhancement, Mood regulation
Metabolic Pathways Cytochrome P450 metabolism
Stability Enhanced stability through metabolic products

Q & A

Basic: What are the critical steps and optimization parameters for synthesizing 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride?

Answer:
The synthesis involves a multi-step process starting with precursors like 3-chloropyridine derivatives and amino alcohols. Key steps include:

  • Coupling Reactions : Formation of the chloropyridinyl-methyl bond via nucleophilic substitution or reductive amination.
  • Solvent Selection : Methanol or ethanol under reflux (60–80°C) optimizes yield and purity.
  • Stoichiometric Control : Molar ratios of reactants (e.g., 1:1.2 for amino alcohol to chloropyridine derivatives) are critical to minimize side products.
  • Purification : Crystallization from ethanol/water mixtures enhances purity (>95%) .
    Key Variables : Reaction time (8–12 hrs), temperature gradients (±5°C tolerance), and inert gas (N₂) for moisture-sensitive intermediates .

Basic: What structural characterization methods are recommended for this compound?

Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the chloropyridine moiety’s spatial orientation and hydrogen-bonding networks. This confirms the stereochemistry of the amino alcohol group .
  • NMR Spectroscopy : ¹H and ¹³C NMR (D₂O or DMSO-d₆) identify functional groups (e.g., δ 3.5–4.0 ppm for –CH₂–OH; δ 8.2–8.5 ppm for pyridinyl protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (273.59 g/mol for dihydrochloride form) and isotopic patterns for chlorine .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) and validate via positive controls.
  • Impurity Profiling : HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) identifies byproducts (e.g., unreacted chloropyridine derivatives) that may interfere with activity .
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ studies in triplicate to account for batch-to-batch variability .

Advanced: What structure-activity relationship (SAR) insights exist for modifying the chloropyridine moiety?

Answer:

  • Chlorine Position : The 3-chloro substituent on pyridine enhances lipophilicity (logP ~1.8) and receptor binding vs. 2- or 4-chloro analogs .
  • Methyl Substitution : Adding methyl groups to the pyridine ring (e.g., 3-chloro-4-methyl) increases steric hindrance, reducing affinity for some targets (e.g., dopamine D₂ receptors) .
  • Fluorine Analogues : 3-Fluoro derivatives show comparable activity but lower cytotoxicity in vitro (IC₅₀ >100 µM vs. 50 µM for chloro) .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

  • Hygroscopicity : The dihydrochloride form absorbs moisture, complicating crystal growth. Use anhydrous ethanol for crystallization and store under argon .
  • Twinned Crystals : SHELXD/SHELXE can deconvolute twinning via pseudo-merohedral correction. Data collection at 100 K reduces thermal motion artifacts .
  • Polymorphism : Screen solvents (e.g., acetone, ethyl acetate) to isolate the most stable polymorph (melting point 210–215°C) .

Methodological: What best practices ensure reproducibility in pharmacological studies of this compound?

Answer:

  • In Vitro Models : Use primary neuronal cultures (e.g., rat cortical neurons) to assess neuroactivity, with NMDA receptor antagonists as controls .
  • Binding Assays : Radioligand displacement (³H-labeled ligands, Kd <10 nM) with Scatchard analysis minimizes false positives .
  • Pharmacokinetics : LC-MS/MS quantifies plasma concentrations (LOQ: 1 ng/mL) after IV administration (1 mg/kg in rodents) .

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